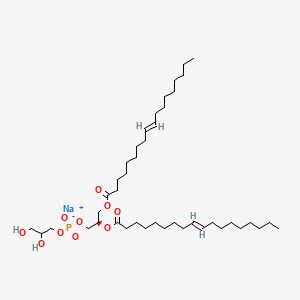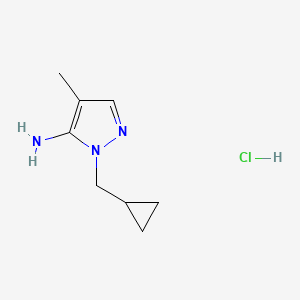![molecular formula C12H16ClNO2 B1487627 2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide CAS No. 1311314-04-1](/img/structure/B1487627.png)
2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO2 . It is used in various chemical reactions and has a molecular weight of 241.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research on chloroacetamide herbicides, including acetochlor and related compounds, has highlighted their metabolism in human and rat liver microsomes. This study explores the metabolic pathways leading to potentially carcinogenic compounds, emphasizing the role of human cytochrome P450 enzymes in their bioactivation. The research provides insight into the comparative metabolism of these herbicides, contributing to understanding their toxicological profiles (Coleman et al., 2000).
Antimalarial Activity and Synthesis
Investigations into the synthesis of chloroacetamide derivatives and their antimalarial activity have led to the development of compounds with promising biological activities. One study outlines the synthesis and structure-activity relationships of tebuquine analogs, offering potential leads for new antimalarial agents (Werbel et al., 1986).
Synthesis and Characterization
The synthesis and characterization of specific chloroacetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, have been detailed, with a focus on their potential applications in chemical research. These studies contribute to the broader understanding of chloroacetamide chemistry and its implications for scientific research (Zhong-cheng & Wan-yin, 2002).
Radiosynthesis for Metabolic Studies
Radiosynthesis of chloroacetamide herbicides, like acetochlor, facilitates studies on their metabolism and mode of action. This approach enables the tracing of herbicide pathways in biological systems, offering insights into their environmental fate and biological impacts (Latli & Casida, 1995).
Conformational Analysis
Research on the conformational analysis of chloroacetamide derivatives provides valuable information on their molecular structures and potential interactions. This knowledge is crucial for designing molecules with desired biological or chemical properties (Ishmaeva et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(3-propan-2-yloxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)16-11-5-3-4-10(6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQHKONULBLEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197674 | |
| Record name | Acetamide, 2-chloro-N-[[3-(1-methylethoxy)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide | |
CAS RN |
1311314-04-1 | |
| Record name | Acetamide, 2-chloro-N-[[3-(1-methylethoxy)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[[3-(1-methylethoxy)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)







![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
